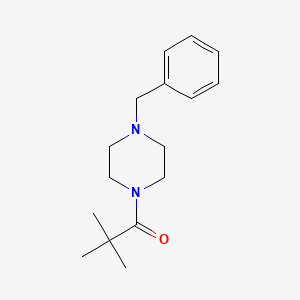
1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylpiperazine derivatives are a class of compounds that have been extensively studied for their various biological activities . They often serve as key structures in pharmaceuticals and exhibit a wide range of properties depending on their specific structures .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1- [2- (4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one” has a molecular weight of 301.41 .Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1- [2- (4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one” is a powder at room temperature .Applications De Recherche Scientifique
Antidepressant and Antipsychotic Properties
Antidepressant Potential
A study by Martínez-Esparza et al. (2001) investigated a series of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives for their dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as new antidepressants. The compounds showed affinity for both 5-HT transporter and 5-HT1A receptors, with several demonstrating significant antidepressant-like activity in pharmacological tests. This suggests their role in enhancing serotoninergic neurotransmission, which could lead to more efficacious treatment of depression (Martínez-Esparza et al., 2001).
Antipsychotic Activity
Kohara et al. (2002) synthesized a series of thieno[2,3‐b][1,5]benzoxazepine derivatives, related to the compound , which demonstrated potent antipsychotic activity. These compounds, being analogues of loxapine, a known antipsychotic drug, indicate the potential of benzylpiperazine derivatives in treating psychiatric disorders (Kohara et al., 2002).
Inhibition of HIV-1 Attachment
- HIV-1 Attachment Inhibition: Wang et al. (2009) developed azaindole derivatives from a lead compound similar to "1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one" as inhibitors of HIV-1 attachment. This work highlights the role of these compounds in interfering with the interaction between the viral gp120 and the host cell receptor CD4, demonstrating their potential as antiviral agents (Wang et al., 2009).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNSDXYPRJFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

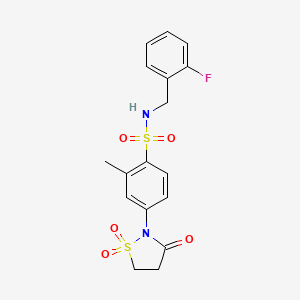
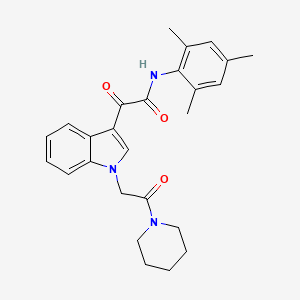
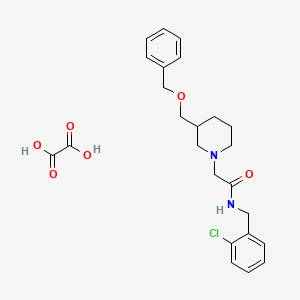
![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)
![[3-(4-Bromophenyl)-4-oxochromen-7-yl] methanesulfonate](/img/structure/B2675907.png)
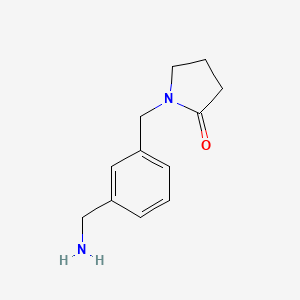
![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2675912.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)

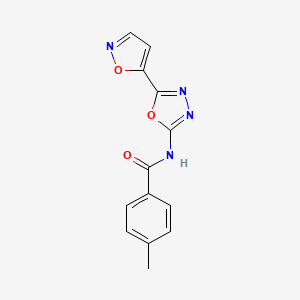
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)